molecular formula C13H24N2Si B1411480 (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine CAS No. 1908469-38-4

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

Cat. No.: B1411480
CAS No.: 1908469-38-4
M. Wt: 236.43 g/mol
InChI Key: OIVATBFWYNCAKW-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C13H24N2Si and a molecular weight of 236.43 g/mol. It is primarily used in research and development settings, particularly in the fields of chemistry and material science .

Preparation Methods

The synthesis of (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with (trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and amine oxides .

Scientific Research Applications

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in this field are still under investigation.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials, particularly in the field of polymer science.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions, making it a versatile molecule for binding studies. The pathways involved in its action are primarily related to its amine and benzyl groups, which can participate in a variety of chemical reactions.

Comparison with Similar Compounds

Similar compounds to (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine include:

    Benzylamine: A simpler amine with a benzyl group, lacking the trimethylsilyl and aminoethyl groups.

    (Trimethylsilyl)methylamine: Contains the trimethylsilyl group but lacks the benzyl and aminoethyl groups.

    N-(2-Aminoethyl)benzylamine: Similar but lacks the trimethylsilyl group.

The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity patterns.

Properties

IUPAC Name

N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2Si/c1-16(2,3)12-15(10-9-14)11-13-7-5-4-6-8-13/h4-8H,9-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVATBFWYNCAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN(CCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1908469-38-4
Record name (2-aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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